Isoamyl nitrate
Overview
Description
Mechanism of Action
Target of Action
Isoamyl nitrate, also known as 3-Methylbutyl nitrate, primarily targets the Atrial Natriuretic Peptide Receptor 1 (ANPR1) in humans . This receptor plays a crucial role in the regulation of blood pressure and volume in the cardiovascular system .
Mode of Action
This compound functions as a potent vasodilator . It expands blood vessels, resulting in the lowering of blood pressure . This compound functions as a source of nitric oxide, which signals for relaxation of the involuntary muscles . Adverse effects are related to this pharmacological activity and include hypotension, headache, flushing of the face, tachycardia, dizziness, and relaxation of involuntary muscles, especially the blood vessel walls and the anal sphincter .
Biochemical Pathways
This compound is involved in the nitrogen cycle, a complex interplay among many microorganisms catalyzing different reactions . The core nitrogen cycle involves four reduction pathways and two oxidation pathways . This compound decomposes in the presence of base to give nitrite salts and the isoamyl alcohol .
Pharmacokinetics
This compound vapors are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation . The pharmacokinetics of organic nitrates have been well characterized, and few new findings have appeared since the last reviews on this topic .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its ability to lower blood pressure . As an inhalant, it also has a psychoactive effect which has led to illegal drug use .
Action Environment
Environmental factors significantly influence the action of this compound. For instance, the annual average temperature, as a factor of latitude, most significantly affected DNRA abundance, followed by total organic matter (TOM) and C/N ratio . These factors can influence the efficacy and stability of this compound’s action.
Biochemical Analysis
Biochemical Properties
Isoamyl nitrate plays a significant role in biochemical reactions, primarily due to its ability to release nitric oxide (NO). Nitric oxide is a crucial signaling molecule in various physiological processes. This compound interacts with enzymes such as nitric oxide synthase, which catalyzes the production of nitric oxide from L-arginine. This interaction leads to the relaxation of smooth muscles and vasodilation. This compound also interacts with hemoglobin, forming methemoglobin, which can sequester cyanide ions, making it useful as an antidote for cyanide poisoning .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound induces vasodilation by increasing the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation. It also affects the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can alter cellular metabolism by affecting the activity of enzymes involved in energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to nitric oxide, which then interacts with various biomolecules. Nitric oxide binds to the heme group of soluble guanylate cyclase, activating the enzyme and increasing the production of cGMP. This cascade results in the relaxation of smooth muscles and vasodilation. This compound also inhibits the activity of certain enzymes, such as cytochrome P450, which can affect drug metabolism. Furthermore, it can modulate gene expression by influencing transcription factors involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions but can decompose when exposed to light and air. Over time, its effectiveness in inducing vasodilation may decrease due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to oxidative stress and cellular damage, highlighting the importance of controlled usage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces vasodilation and lowers blood pressure without significant adverse effects. At high doses, it can cause toxic effects such as methemoglobinemia, characterized by the presence of methemoglobin in the blood, which reduces the oxygen-carrying capacity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to nitric oxide and subsequent interactions with various enzymes and cofactors. The primary metabolic pathway involves the hydrolytic denitration of this compound, leading to the formation of isoamyl alcohol and nitric oxide. This process is catalyzed by enzymes such as esterases. Nitric oxide produced from this compound can further participate in signaling pathways, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins. Once inside the cells, it can localize to specific compartments such as the cytoplasm and mitochondria. This compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily. It can also bind to proteins such as hemoglobin, facilitating its transport in the bloodstream .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound can localize to the cytoplasm, where it interacts with enzymes involved in nitric oxide production. It can also target mitochondria, influencing mitochondrial function and energy production. Post-translational modifications, such as nitrosylation, can direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Isoamyl nitrate can be synthesized through several methods. One common procedure involves the dropwise addition of concentrated sulfuric acid to a cooled mixture of an aqueous sodium nitrite solution and isoamyl alcohol . Another method includes mixing isoamyl alcohol with solid benzenesulfonic acid resin, followed by the addition of a sodium nitrite solution at a controlled temperature . Industrial production often involves continuous mixing in a tubular reactor at low temperatures to produce isoamyl alcohol .
Chemical Reactions Analysis
Isoamyl nitrate undergoes various chemical reactions, including decomposition in the presence of a base to yield nitrite salts and isoamyl alcohol . It also reacts with carbanions to form oximes . Common reagents used in these reactions include sodium nitrite and concentrated sulfuric acid . Major products formed from these reactions include isoamyl alcohol and nitrite salts .
Scientific Research Applications
Isoamyl nitrate has several scientific research applications. It is used as a radical initiator to functionalize multi-walled carbon nanotubes and as a reagent in the preparation of 4-carboxy-phenyl diazonium salt tetrafluoroborate . It is also employed in the synthesis of peroxynitrite (ONOO-) and as a smooth muscle relaxant suitable for use as nitrovasodilators . Additionally, this compound is used in kits to treat cyanide poisoning by oxidizing hemoglobin to methemoglobin, which reacts with cyanide to form non-toxic cyano-methemoglobin .
Comparison with Similar Compounds
Isoamyl nitrate is similar to other alkyl nitrites, such as isopropyl nitrite and amyl nitrite . These compounds share similar structures and uses, including their function as vasodilators and their recreational use as inhalants . this compound is unique in its specific applications, such as its use in the synthesis of peroxynitrite and its role in cyanide poisoning treatment . Other similar compounds include isopentyl nitrite and nitramyl .
Properties
IUPAC Name |
3-methylbutyl nitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHGIYFSMNNHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70110029 | |
Record name | Isoamyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70110029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] | |
Record name | Isoamyl nitrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10593 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
5.44 [mmHg] | |
Record name | Isoamyl nitrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10593 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
543-87-3 | |
Record name | Isoamyl nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, 3-methyl-, 1-nitrate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isoamyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70110029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyl nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ARR7RA61E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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